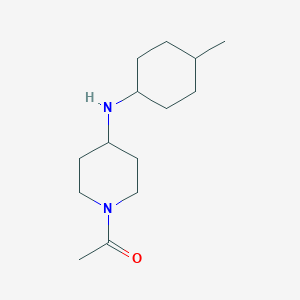
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine
概要
説明
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C14H26N2O and a molecular weight of 238.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an acetyl group and a 4-methylcyclohexyl group.
準備方法
化学反応の分析
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
科学的研究の応用
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding assays.
Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.
作用機序
The mechanism of action of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine can be compared to other piperidine derivatives, such as:
1-acetylpiperidine: Lacks the 4-methylcyclohexyl group, making it less bulky and potentially less selective in its interactions.
N-(4-methylcyclohexyl)piperidine: Does not have the acetyl group, which may affect its reactivity and binding properties.
4-methylcyclohexylamine: Lacks the piperidine ring, resulting in different chemical and biological properties.
生物活性
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is a piperidine derivative characterized by the molecular formula and a molecular weight of 238.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding assays. The unique structural features of this compound, including an acetyl group and a 4-methylcyclohexyl substituent, may influence its pharmacological properties.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a common synthetic route:
- Formation of the Piperidine Ring : The initial step involves creating the piperidine framework, often through cyclization reactions.
- Acetylation : The piperidine ring is then acetylated to introduce the acetyl group.
- Substitution with 4-methylcyclohexyl : Finally, the 4-methylcyclohexyl group is introduced through nucleophilic substitution or similar methods.
This synthetic pathway ensures the retention of structural integrity while allowing for functional group modifications that enhance biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily related to enzyme inhibition and receptor interactions.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
Receptor Binding
Interaction studies suggest that this compound may bind to various biological targets, influencing neurotransmitter systems. While detailed binding affinities remain to be fully characterized, compounds with similar structures have demonstrated significant interactions with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders.
Case Studies and Comparative Analysis
Table 1: Comparison of Biological Activities of Piperidine Derivatives
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific enzymes and receptors due to its structural characteristics. The steric and electronic properties conferred by the piperidine ring and substituents likely play a significant role in these interactions .
特性
IUPAC Name |
1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEIGZKHHGDNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649273 | |
| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859524-25-7 | |
| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















